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Calcitriol-d6

Cat. No.: B8074931
M. Wt: 422.7 g/mol
InChI Key: GMRQFYUYWCNGIN-OJAIRNMWSA-N
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Description

Contextualization of Calcitriol (B1668218) and its Deuterated Analogs in Vitamin D Research

Calcitriol, the hormonally active form of vitamin D3, is a critical regulator of calcium and phosphorus levels in the body. wikipedia.orgchemicalbook.com It is synthesized in the kidneys and exerts its effects by binding to the vitamin D receptor (VDR) in various tissues. wikipedia.orgcaymanchem.com The intricate pathways of vitamin D metabolism and the potent effects of Calcitriol have spurred the development of numerous synthetic analogs to probe its biological functions and to serve as standards in analytical methods. nih.govsymeres.com

Deuterated analogs, such as Calcitriol-d6, are versions of the molecule where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. medchemexpress.com These labeled compounds are chemically similar to their non-deuterated counterparts but have a higher mass. This property makes them invaluable in techniques like mass spectrometry for the precise quantification of Calcitriol and its metabolites in biological samples. nih.govnih.gov Calcitriol impurities A-d6, specifically, is the deuterated version of a known impurity of Calcitriol, designated as Impurity A. medchemexpress.compharmaffiliates.com

Significance of Isotopic Labeling in Chemical and Biological Investigations

Isotopic labeling is a powerful technique that allows researchers to track the fate of molecules in complex biological systems. medchemexpress.com By introducing atoms with a different number of neutrons (isotopes), scientists can distinguish the labeled molecule from its naturally occurring, unlabeled counterparts. Deuterium (²H or D) is a commonly used stable isotope in these studies due to its relative ease of incorporation into organic molecules and its detectability by mass spectrometry. nih.govsigmaaldrich.com

In the context of vitamin D research, deuterium-labeled compounds like this compound serve as ideal internal standards for quantification assays. caymanchem.comthieme-connect.com When analyzing a blood or tissue sample, a known amount of the deuterated standard is added. Because the labeled and unlabeled compounds behave almost identically during sample preparation and analysis, any loss of the target molecule can be corrected by measuring the recovery of the standard. This isotope dilution method significantly improves the accuracy and precision of measurements. nih.govmdpi.com Furthermore, isotopic labeling is instrumental in metabolic studies, enabling researchers to trace the conversion of vitamin D into its various active and inactive forms. medchemexpress.com

Overview of Impurity Profiling in Pharmaceutical and Biochemical Studies

Impurity profiling is the identification, characterization, and quantification of impurities in pharmaceutical substances and drug products. arastirmax.comresearchgate.net Regulatory bodies like the International Conference on Harmonisation (ICH) have established strict guidelines for the control of impurities, as they can impact the safety and efficacy of a drug. researchgate.net Impurities can arise from various sources, including the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interactions with other components of the formulation. researchgate.net

The process of impurity profiling involves a suite of analytical techniques, with chromatography and spectroscopy being the most prominent. arastirmax.com Identifying and synthesizing potential impurities, such as Calcitriol Impurity A, allows for the development of specific analytical methods to monitor their levels in the final product. pharmaffiliates.com Having access to deuterated versions of these impurities, like Calcitriol impurities A-d6, further enhances the analytical capabilities by providing a precise tool for their quantification. medchemexpress.com This ensures that the purity of Calcitriol used in research and clinical settings meets the required standards.

Research Findings and Data

The synthesis of deuterated vitamin D analogs is a complex process often involving multiple steps. mdpi.comnih.gov Researchers have developed various strategies to introduce deuterium atoms into the vitamin D structure, either in the A-ring or the side chain. mdpi.comiiarjournals.org The choice of labeling position is critical to ensure that the label is not lost during metabolic processes. iiarjournals.org

In mass spectrometry-based analyses, the deuterated standard co-elutes with the unlabeled analyte, but they are distinguished by their different mass-to-charge ratios (m/z). mdpi.com This allows for separate and accurate quantification. The table below illustrates the key properties of Calcitriol and its deuterated impurity analog.

CompoundMolecular FormulaMolecular WeightRole in Research
Calcitriol C₂₇H₄₄O₃416.64 g/mol Active form of vitamin D3, subject of quantification. wikipedia.orgpharmaffiliates.com
Calcitriol Impurity A C₂₇H₄₄O₃416.65 g/mol Known impurity of Calcitriol, monitored for quality control. pharmaffiliates.com
Calcitriol impurities A-d6 Not specifiedNot specifiedDeuterated internal standard for the quantification of Calcitriol Impurity A. medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44O3 B8074931 Calcitriol-d6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11+/t18-,22-,23-,24+,25+,27-/m1/s1/i3D3,4D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRQFYUYWCNGIN-OJAIRNMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Labeling Strategies for Calcitriol Impurities A D6

Integrated Synthetic Approaches for Calcitriol (B1668218) and its Deuterated Derivatives

The synthesis of deuterated Calcitriol analogs, including impurities, often leverages established routes for the parent compound, incorporating isotopic labels at strategic stages. These approaches can be broadly categorized into semi-synthetic and total synthesis strategies.

Semi-Synthetic Routes from Precursor Compounds

Semi-synthetic methods, starting from readily available precursors like vitamin D2 (ergocalciferol), are a dominant strategy for the large-scale preparation of Calcitriol and its derivatives. mdpi.com An integrated approach allows for the synthesis of both the unlabeled compound and its deuterated version from a common intermediate. mdpi.comthieme-connect.com

The final step in the synthesis of Calcitriol from its precursor often involves a photoisomerization step to obtain the desired (5Z,7E)-triene geometry. researchgate.net Calcitriol Impurity A, also known as trans-Calcitriol (B196317) or (5E,7E)-Calcitriol, is an isomer that can be formed during this process. The synthesis of Calcitriol Impurity A-d6 would therefore follow a similar pathway to deuterated Calcitriol, with the final photoisomerization step being controlled to favor the formation of the 5E,7E-isomer.

Table 1: Key Steps in a Semi-Synthetic Approach to Deuterated Calcitriol Analogs

StepDescriptionStarting MaterialKey ReagentsProduct
1Formation of a protected (5E, 7E)-triene intermediateVitamin D2SO2, protecting group reagentsProtected (5E, 7E)-triene
2Side chain modificationProtected trieneOzonolysis, Wittig-Horner reactionKey ester intermediate
3Introduction of deuterium (B1214612)Key ester intermediateDeuterated Grignard reagent (e.g., CD3MgI)Deuterated side-chain alcohol
4Deprotection and photoisomerizationDeuterated alcoholDeprotecting agents, photosensitizerCalcitriol-d6 or Calcitriol Impurity A-d6

Total Synthesis Strategies for Calcitriol Deuterated Analogs

Total synthesis offers a more flexible approach to creating complex analogs of Calcitriol, allowing for the introduction of isotopic labels at various positions in the molecule. researchgate.netrsc.org While often more lengthy than semi-synthetic routes, total synthesis provides access to a wider range of structural modifications.

A convergent total synthesis strategy involves the separate synthesis of the A-ring and the CD-ring systems, which are then coupled together. nih.gov Deuterium labels can be incorporated into either the A-ring or the CD-ring synthons before the coupling reaction. This modularity is a key advantage of total synthesis. For the synthesis of Calcitriol Impurity A-d6, a deuterated CD-ring fragment containing the d6-labeled side chain would be synthesized and then coupled with an appropriate A-ring synthon.

Specific Deuterium Incorporation Techniques for Calcitriol Impurities

The introduction of deuterium into the Calcitriol molecule requires specific and efficient chemical reactions. The choice of method depends on the desired location of the deuterium atoms.

Site-Specific Deuteration via Grignard Reagents

One of the most common and effective methods for introducing deuterium at the C26 and C27 positions of the Calcitriol side chain is through the use of a deuterated Grignard reagent. researchgate.net This method is typically employed in the later stages of the synthesis.

The reaction involves an ester intermediate which is treated with an excess of a deuterated methylmagnesium halide, such as trideuteriomethylmagnesium iodide (CD3MgI). researchgate.net This reagent is conveniently prepared in situ from magnesium and trideuteriomethyl iodide (methyl-d3 iodide). researchgate.net The Grignard reaction adds two CD3 groups to the carbonyl carbon of the ester, resulting in the formation of the desired hexadeuterated tertiary alcohol side chain.

Hydrogen-Deuterium Exchange Methodologies

Hydrogen-deuterium (H-D) exchange reactions provide an alternative route for introducing deuterium into organic molecules. These methods can be particularly useful for labeling positions that are not easily accessible through other synthetic transformations. Catalytic H-D exchange reactions, for example using a ruthenium on carbon (Ru/C) catalyst in the presence of deuterium oxide (D2O), can be employed to deuterate specific positions in precursor molecules. mdpi.com For instance, an alcohol precursor to the A-ring of vitamin D analogs can be subjected to H-D exchange to introduce deuterium at specific sites. mdpi.com

While this method offers a different approach, its application to the specific synthesis of Calcitriol Impurity A-d6 would depend on the ability to selectively exchange protons at the desired positions without affecting other sensitive parts of the molecule.

Characterization of Synthetic Intermediates and Reaction Byproducts

The synthesis of isotopically labeled compounds requires rigorous characterization at each step to confirm the structure of intermediates and the final product, as well as to identify any byproducts.

Reaction progress is often monitored by thin-layer chromatography (TLC). researchgate.net The purification of intermediates and the final product is typically achieved using column chromatography. researchgate.net

The structural elucidation and confirmation of deuteration are primarily accomplished using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

NMR Spectroscopy: Deuterium NMR (2H NMR) is a powerful tool to directly observe the incorporated deuterium atoms. wikipedia.org While proton NMR (1H NMR) shows the disappearance of signals at the sites of deuteration, 2H NMR will show a signal corresponding to the deuterium nucleus. wikipedia.org The chemical shifts in 2H NMR are very similar to those in 1H NMR. sigmaaldrich.com

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm the number of incorporated deuterium atoms. The molecular ion peak in the mass spectrum of Calcitriol Impurity A-d6 will be shifted by +6 mass units compared to the unlabeled compound.

Byproducts that can form during the synthesis include stereoisomers and products of side reactions. For example, during the photoisomerization step to form the 5,7-diene system, other geometric isomers can be produced. The careful control of reaction conditions and purification by techniques such as high-performance liquid chromatography (HPLC) are crucial to isolate the desired Calcitriol Impurity A-d6 with high purity. thieme-connect.comresearchgate.net

Table 2: Spectroscopic Data for Characterization

TechniqueExpected Observations for Calcitriol Impurity A-d6
1H NMR Disappearance or significant reduction of signals corresponding to the methyl protons at C26 and C27.
2H NMR Appearance of a signal in the aliphatic region corresponding to the six deuterium atoms on the C26 and C27 methyl groups.
Mass Spec Molecular ion peak (M+) at m/z corresponding to C27H38D6O3. An increase of 6 mass units compared to unlabeled Calcitriol Impurity A.

Control and Management of Impurity Formation during Synthesis

The formation of Calcitriol Impurity A (trans-calcitriol) is an intrinsic part of the Calcitriol synthesis process, as it is the direct precursor to the final active pharmaceutical ingredient (API). researchgate.net The conversion of the thermodynamically more stable trans-isomer (Impurity A) to the bioactive cis-isomer (Calcitriol) is accomplished through a critical photoisomerization step. researchgate.netthieme-connect.com Therefore, control and management strategies are focused not on preventing its formation, but on ensuring the efficiency of the final conversion and the subsequent removal of any unreacted impurity. researchgate.net

The levels of Calcitriol Impurity A are strictly regulated by pharmacopeial standards, such as the U.S. Pharmacopeia (USP) and European Pharmacopoeia (EP). researchgate.netresearchgate.net The primary methods for managing this impurity are process control during photoisomerization and robust purification techniques. researchgate.net

Process Control: The photoisomerization step is performed by irradiating the trans-calcitriol precursor with a high-pressure mercury lamp in the presence of a triplet-sensitizer, such as 9-acetylanthracene. researchgate.net Careful control of reaction time, temperature, and light intensity is crucial to maximize the conversion to Calcitriol and minimize the remaining trans-isomer.

Purification Methodologies:

Recrystallization: This is a key technique for removing residual trans-calcitriol. researchgate.net Following the photoisomerization reaction, a careful recrystallization of the crude product is performed. researchgate.net Methyl formate (B1220265) has been identified as an effective solvent for this purpose. researchgate.netgoogle.com While other solvents like acetone (B3395972) can also remove the trans-impurity, they may form solvates with the final product, complicating the drying process and potentially introducing solvent impurities. google.com

Chromatography: High-Performance Liquid Chromatography (HPLC) is the primary analytical method for profiling and quantifying impurities in Calcitriol. veeprho.com For purification on a larger scale, techniques such as medium-pressure and high-pressure liquid chromatography are employed to effectively separate stereoisomers and remove process-related impurities, ensuring the high purity of the final Calcitriol product. researchgate.net

Successful implementation of these control strategies allows for the consistent production of Calcitriol with purities exceeding 99.9%, where Impurity A and other related substances are well below the limits defined by regulatory bodies. researchgate.netresearchgate.net

Table 2: Control and Management Strategies for Calcitriol Impurity A
StrategyDescriptionKey Parameters/MethodsReference
Process ControlOptimizing the conversion of the trans-isomer (Impurity A) to the cis-isomer (Calcitriol).Triplet-sensitized photoisomerization; control of irradiation time and conditions. researchgate.net
PurificationRemoving residual Impurity A from the final product.Careful recrystallization (e.g., with methyl formate); Medium/High-Pressure Liquid Chromatography. researchgate.netgoogle.com
Analytical MonitoringQuantifying the level of Impurity A to ensure compliance with pharmacopeial limits.High-Performance Liquid Chromatography (HPLC). veeprho.com

Advanced Analytical Characterization and Quantification Techniques for Calcitriol Impurities A D6

Role of Calcitriol (B1668218) Impurities A-d6 as an Internal Standard in Mass Spectrometry

Calcitriol-d6 is a labeled version of Calcitriol intended for use as an internal standard for quantification by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) hexonsynth.com. Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to account for variations in mass spectrometric response cerilliant.com.

Isotope dilution mass spectrometry (ID-MS) is a powerful technique for the highly accurate and precise quantification of analytes. The method involves adding a known amount of an isotopically labeled internal standard, such as Calcitriol Impurities A-d6, to a sample containing the unlabeled analyte of interest mdpi.comnih.gov. The labeled internal standard is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (e.g., deuterium).

During analysis, the mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be determined with high accuracy. This is because any variations that occur during sample processing, chromatography, or ionization will affect both the analyte and the internal standard equally, thus canceling each other out nih.gov.

The use of a stable isotope-labeled internal standard like Calcitriol Impurities A-d6 significantly enhances the accuracy and precision of quantification in mass spectrometry nih.gov. This is particularly critical when measuring low concentrations of substances like Calcitriol in complex biological matrices such as human plasma, where endogenous levels and protein binding can pose significant challenges ijbio.com.

By co-eluting with the analyte, the deuterated internal standard compensates for variations in extraction efficiency, matrix effects, and instrument response nih.govijbio.com. This normalization leads to more reliable and reproducible results, which is essential for pharmacokinetic studies and clinical monitoring. For instance, in a study developing a method for Calcitriol quantification in human plasma, this compound was used as the internal standard to minimize analytical variation and ensure the integrity of the results ijbio.com.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Deuterated Calcitriol Impurities

LC-MS/MS has become the preferred method for the analysis of vitamin D metabolites, including Calcitriol and its impurities, due to its high sensitivity and specificity nih.gov. This technique is particularly well-suited for analyzing deuterated compounds like Calcitriol Impurities A-d6.

Developing and validating an LC-MS/MS method for low-level detection of Calcitriol and its deuterated impurities requires careful optimization of several parameters. This includes the selection of the appropriate chromatographic column, mobile phase composition, and mass spectrometer settings ijbio.comresearchgate.net.

For example, a UPLC–MS/MS method was developed for the determination of Calcitriol in human plasma using this compound as the internal standard. The method was validated over a dynamic concentration range of 5–200 pg/mL, demonstrating its suitability for detecting the very low circulating concentrations of Calcitriol ijbio.com. The validation process, as per regulatory guidelines, typically includes assessing linearity, precision, accuracy, specificity, and stability scirp.org.

Table 1: Example of LC-MS/MS Method Parameters for Calcitriol Analysis

ParameterCondition
Chromatography
ColumnWaters Acquity UPLC BEH C18 (100mm × 2.1mm, 1.7µ) ijbio.com
Mobile PhaseAcetonitrile and 4.0 mM ammonium trifluoroacetate (gradient elution) ijbio.com
Flow Rate0.2 mL/min ijbio.com
Column Temperature40°C ijbio.com
Mass Spectrometry
Ionization ModePositive Ionization ijbio.com
Detection ModeMultiple Reaction Monitoring (MRM) ijbio.com

This table is for illustrative purposes and specific conditions may vary based on the exact methodology.

One of the key advantages of LC-MS/MS is its high selectivity, which allows for the differentiation of the analyte from other closely related compounds and matrix components. This is achieved through the use of Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard ijbio.com.

The sensitivity of LC-MS/MS methods can be further enhanced through derivatization. For vitamin D metabolites, derivatizing agents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and Amplifex have been used to improve ionization efficiency, leading to a stronger signal and lower limits of detection ijbio.comnih.gov. This is particularly important for quantifying the low pg/mL concentrations of active vitamin D forms in biological samples nih.gov.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of drug substances and for impurity profiling. It is widely used to separate, identify, and quantify components in a mixture scirp.orgsielc.com.

Reverse-phase HPLC (RP-HPLC) is a common mode used for the analysis of Calcitriol and its impurities scirp.orgsielc.com. The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of organic solvents (like acetonitrile and methanol) and water researchgate.netscirp.org. Detection is often performed using a UV detector at a specific wavelength, for example, 264 nm for Calcitriol scirp.org.

A stability-indicating RP-HPLC method was developed to estimate impurities of a vitamin D3 analogue, demonstrating the capability to separate various impurities, including isomeric forms scirp.org. Such methods are crucial for ensuring the quality and stability of pharmaceutical products.

Table 2: Example of HPLC Method Parameters for Calcitriol Impurity Profiling

ParameterCondition
ColumnRP-C18, 150 × 4.6 mm, 2.7 µm scirp.org
Mobile PhaseGradient elution with water, methanol, acetonitrile, and tetrahydrofuran scirp.org
Column Temperature50°C scirp.org
Detection Wavelength264 nm and 240 nm scirp.org

This table is for illustrative purposes and specific conditions may vary based on the exact methodology.

The method validation for HPLC, in accordance with ICH guidelines, includes parameters such as accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and linearity scirp.org. For instance, a validated method reported an LOD and LOQ for a Calcitriol analogue to be 0.002 µg/mL and 0.006 µg/mL, respectively scirp.org.

Chromatographic Separation of Calcitriol Impurities

The separation of Calcitriol and its deuterated impurities is a complex analytical challenge due to their structural similarity. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the primary techniques utilized for this purpose.

Column Chemistry: Reversed-phase columns, particularly C18 phases, are frequently employed. sielc.com For challenging separations of structurally similar compounds like vitamin D2 and D3, highly hydrophobic phases with a high carbon load can provide the necessary resolution. chromatographyonline.com The use of smaller particle sizes in UHPLC columns (e.g., 1.7 µm) allows for faster analysis times and improved separation efficiency. nih.gov

Mobile Phase Composition: A typical mobile phase for the separation of vitamin D analogues consists of a mixture of organic solvents like acetonitrile and methanol with an aqueous component. nih.gov The exact ratio is optimized to achieve the desired separation. For instance, a mobile phase of acetonitrile, methanol, and water in a 90:8:2 (v/v/v) ratio has been successfully used. nih.gov For mass spectrometry compatibility, modifiers like formic acid are often used instead of non-volatile acids like phosphoric acid. sielc.com

Table 1: Example HPLC/UHPLC Parameters for Vitamin D Analogue Separation

ParameterHPLCUHPLC
Column YMC-Triart C18 ExRS (5 µm)Acquity BEH RP18 (1.7 µm)
Mobile Phase THF/acetonitrile (10/90)Acetonitrile:Methanol:Water (90:8:2, v/v/v)
Flow Rate 0.425 mL/min0.20 mL/min
Detection UV at 265 nmUV at 265 nm
Temperature 30 °CNot specified

This table is for illustrative purposes and specific conditions may vary based on the application.

Detection and Quantification Using Advanced Detectors

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the gold standard for the detection and quantification of deuterated compounds due to its high sensitivity and specificity.

Ionization Techniques: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources used for vitamin D analysis. ijbio.com ESI is generally preferred for its suitability with polar compounds. ijbio.com

Tandem Mass Spectrometry (MS/MS): LC-MS/MS provides a powerful tool for the simultaneous determination of multiple vitamin D metabolites. researchgate.net The use of multiple reaction monitoring (MRM) mode enhances the selectivity and sensitivity of the analysis. nih.gov Deuterated internal standards, such as this compound, are crucial for accurate quantification as they compensate for variations in sample preparation and instrument response. ijbio.comnih.gov The isotope dilution method, which employs stable isotope-labeled compounds as internal standards, is a widely accepted approach to mitigate interference from contaminants in biological matrices. mdpi.comnih.gov

Table 2: Representative Mass Spectrometry Parameters for Calcitriol Analysis

ParameterSetting
Ionization Mode Positive Ion Electrospray
Source Temperature 120 °C
Desolvation Temperature 500 °C
Capillary Voltage 3.5 V
Monitoring Mode Multiple Reaction Monitoring (MRM)

This table provides a general overview, and specific parameters should be optimized for each instrument and analyte.

Gas Chromatography (GC) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Ancillary Impurity Analysis

While LC-MS is the primary tool for Calcitriol impurity A-d6, other techniques like GC and ICP-MS play important roles in comprehensive impurity profiling.

Gas Chromatography (GC): GC-MS can be employed for the quantification of vitamin D metabolites. nih.gov However, due to the low volatility of these compounds, derivatization is often necessary to increase their volatility and improve chromatographic performance. nih.gov Trimethylsilyl (TMS) derivatization is a common technique used for this purpose. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is the preferred technique for the determination of elemental impurities in pharmaceutical products, as outlined in guidelines such as ICH Q3D and USP <232>/<233>. shimadzu.comanalytik-jena.comsepscience.com This method offers high sensitivity and the ability to perform multi-element analysis, ensuring that the final drug product is free from harmful elemental contaminants. nih.goveag.com

Sample Preparation Techniques for Deuterated Vitamin D Metabolites in Research Studies

Effective sample preparation is critical for accurate and reliable analysis of deuterated vitamin D metabolites, especially in complex biological matrices. The primary goals are to remove interfering substances and concentrate the analytes of interest. nih.gov

Protein Precipitation Methods

Protein precipitation is a common first step in sample preparation for biological samples to remove proteins that can interfere with the analysis. nih.govphenomenex.com

Organic Solvents: Acetonitrile is a widely used organic solvent for protein precipitation. nih.gov It is effective at removing a high percentage of proteins. nih.gov Other organic solvents like methanol and ethanol can also be used. phenomenex.combioquochem.com

Acids: Trichloroacetic acid (TCA) is another effective precipitating agent. nih.govbioquochem.com

Salts: High concentrations of salts, such as zinc sulfate or ammonium sulfate, can also be used to precipitate proteins. nih.govbioquochem.com

Table 3: Comparison of Protein Precipitation Methods

MethodPrecipitating AgentAdvantagesDisadvantages
Organic Solvent Acetonitrile, Methanol, EthanolHigh protein removal efficiencyCan cause co-precipitation of analytes
Acid Trichloroacetic Acid (TCA)High protein removal efficiencyCan denature the analyte of interest
Salting Out Zinc Sulfate, Ammonium SulfateMild, can preserve protein functionMay introduce high salt concentrations

The choice of method depends on the specific analyte and the downstream analytical technique.

Solid Phase Extraction (SPE) Optimization

Solid-phase extraction (SPE) is a powerful technique for sample cleanup and concentration following protein precipitation. nih.gov

Sorbent Selection: Reversed-phase sorbents, such as C18, are commonly used for the extraction of vitamin D metabolites. nih.gov The selection of the appropriate sorbent is crucial for achieving high recovery and removing interfering substances. researchgate.net

Method Optimization: The optimization of SPE protocols involves selecting the appropriate loading, washing, and elution conditions to maximize the recovery of the target analytes while minimizing the co-extraction of matrix components. researchgate.net For instance, using a hydrophobic reversed-phase SPE plate can provide efficient extraction of vitamin D from plasma. thermofisher.com

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification technique used to improve the analytical properties of a compound, particularly for MS and GC analysis. amegroups.org

Cookson-Type Reagents: For LC-MS analysis, Cookson-type reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), are frequently used to enhance the ionization efficiency of vitamin D metabolites. amegroups.orgresearchgate.net These reagents react with the diene moiety of the vitamin D molecule, leading to a significant increase in signal intensity. amegroups.org This is particularly important for low-concentration metabolites. amegroups.org

Silylating Reagents: For GC analysis, derivatization with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to increase the volatility of the analytes. nih.gov

The derivatization process must be carefully controlled to ensure complete reaction and avoid the formation of byproducts. ijbio.com The use of novel derivatization reagents continues to be an area of research to further improve the sensitivity and specificity of vitamin D analysis. nih.govsci-hub.se

Mechanisms of Impurity Formation and Degradation Pathways of Calcitriol and Its Deuterated Analogs

Process-Related Impurities Arising from Calcitriol (B1668218) Synthesis

The manufacturing of Calcitriol is a complex, multi-step process that often begins with cholesterol or other sterol precursors. veeprho.com Impurities can be introduced at various stages of this synthesis.

The synthesis of Calcitriol involves a series of specific chemical transformations, including hydroxylations at key positions. nih.govmdpi.com The process often starts from Vitamin D3 (cholecalciferol), which is first hydroxylated in the liver to form 25-hydroxyvitamin D3 (calcifediol), followed by a second hydroxylation in the kidneys to produce the active Calcitriol. nih.govwikipedia.org If any of these conversion steps are incomplete, the final product can be contaminated with unreacted starting materials or various sterol intermediates.

Compound Type Examples Significance in Synthesis
Starting Material Vitamin D3 (Cholecalciferol), 7-DehydrocholesterolInitial precursors for the entire synthetic pathway. veeprho.comnih.gov
Intermediates 25-hydroxyvitamin D3 (Calcifediol), Alfacalcidol (1α-hydroxyvitamin D3)Key molecules formed during the stepwise hydroxylation process to reach the final Calcitriol structure. mdpi.com

This table outlines potential unreacted starting materials and intermediates in Calcitriol synthesis.

The chemical reactions required to synthesize Calcitriol, particularly oxidation and hydroxylation steps, can generate a variety of by-products. veeprho.com These reactions may lack perfect specificity, leading to the formation of structural isomers, epimers, or compounds with modifications at unintended positions on the sterol backbone or its side chain.

Impurity Type Description Potential Origin
Isomerization Products Isomers of the triene system of the Calcitriol molecule.Can be formed due to the inherent chemistry of the secosteroid structure during synthesis or degradation. veeprho.com
Oxidation By-products Compounds where additional oxygen-containing functional groups are introduced.Non-specific oxidation during hydroxylation steps. veeprho.comdaicelpharmastandards.com
Side-Chain Analogs Modifications or alternative structures of the aliphatic side chain.Resulting from non-specific reactions during the construction or modification of the side chain. veeprho.com

This table details common by-products generated during the synthesis of Calcitriol.

Organic solvents are integral to the synthesis, purification, and crystallization of active pharmaceutical ingredients like Calcitriol. perkinelmer.com Solvents such as ethanol, methanol, acetone (B3395972), and methyl formate (B1220265) may be used. veeprho.comgoogle.com However, these solvents must be removed to negligible amounts in the final product, as they offer no therapeutic benefit and can be harmful.

Regulatory bodies, through guidelines like the International Council for Harmonisation (ICH) Q3C and United States Pharmacopeia (USP) chapter <467>, mandate strict limits on residual solvents. ptfarm.plthermofisher.com The standard method for their analysis is Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID), a technique that is highly sensitive for detecting volatile organic compounds in pharmaceutical products. perkinelmer.comptfarm.plchemetrix.co.za

Solvent Potential Use in Synthesis Typical Analytical Method
EthanolRecrystallization, reaction medium. google.comHeadspace Gas Chromatography (HS-GC). thermofisher.com
MethanolRecrystallization. google.comHeadspace Gas Chromatography (HS-GC). thermofisher.com
AcetoneReaction medium. veeprho.comHeadspace Gas Chromatography (HS-GC). thermofisher.com
ChloroformReaction medium. veeprho.comHeadspace Gas Chromatography (HS-GC). thermofisher.com
Methyl FormateRecrystallization. google.comHeadspace Gas Chromatography (HS-GC). thermofisher.com

This table lists common solvents used in Calcitriol production and the standard method for their trace analysis.

Degradation Pathways and Stability Considerations for Calcitriol and Deuterated Forms

Calcitriol is an inherently unstable molecule, and its degradation can lead to a loss of potency and the formation of various impurities. veeprho.com Stability is a critical consideration, particularly for deuterated forms which may exhibit different degradation kinetics. The substitution of hydrogen with deuterium (B1214612) can strengthen chemical bonds, a phenomenon known as the kinetic isotope effect, making the deuterated compound more resistant to metabolic or chemical cleavage at that specific site. researchgate.net

Exposure to ultraviolet (UV) light is highly detrimental to Calcitriol. Studies have shown that upon exposure to various forms of therapeutic UV light (UVA and UVB), more than 90% of a Calcitriol ointment can be degraded. nih.gov This photodegradation can lead to the formation of inactive secosteroid derivatives, significantly compromising the efficacy of topical products. veeprho.com The mechanism often involves isomerization of the sensitive conjugated triene system, a characteristic structural feature of vitamin D compounds. Due to this sensitivity, it is recommended that topical Calcitriol be applied after any phototherapy sessions, not before. nih.govresearchgate.net

Calcitriol is susceptible to degradation via oxidation. veeprho.com This can result in the formation of various oxidation products, such as epoxides and additional hydroxy analogs. veeprho.com The primary route of metabolic inactivation in the body is through oxidation, catalyzed by the enzyme 24-hydroxylase (CYP24A1). nih.govwikipedia.org This enzyme further hydroxylates Calcitriol to form 1,24,25-trihydroxyvitamin D3, which is then further oxidized to calcitroic acid, a more water-soluble metabolite that is excreted. wikipedia.orgnih.govacs.org These metabolites can be considered degradation products and potential impurities if they form during storage.

For deuterated analogs like Calcitriol impurities A-d6, the rate of this oxidative degradation can be reduced if the deuterium atoms are placed at or near the sites of enzymatic attack. This decreased rate of metabolism is a key principle behind the design of some deuterated drugs. researchgate.netosti.gov

Degradation Product Formation Pathway Significance
Inactive Secosteroid Derivatives Photodegradation (UV light exposure). veeprho.comLoss of biological activity; major degradation pathway for topical formulations. nih.gov
Epoxides Oxidation. veeprho.comA class of potential oxidative degradation impurities.
1,24,25-Trihydroxyvitamin D3 Enzymatic oxidation (CYP24A1). nih.govwikipedia.orgA primary metabolite in the inactivation pathway of Calcitriol.
Calcitroic Acid Further enzymatic oxidation of hydroxylated intermediates. acs.orgThe final, water-soluble end-product of Calcitriol metabolism destined for excretion. nih.gov

This table summarizes the major degradation products of Calcitriol formed through light exposure and oxidation.

Analysis of Calcitriol's Susceptibility to Hydrolytic Degradation Remains a Niche Area of Study

Generally, the calcitriol molecule possesses functional groups that could be susceptible to degradation under harsh pH and temperature conditions. However, it is also known to be particularly sensitive to light, heat, and oxidation. The primary degradation pathways that are extensively documented for calcitriol are metabolic, involving enzymatic processes that lead to the formation of metabolites such as calcitroic acid through oxidation.

Without specific studies on the acid and base-forced degradation of calcitriol and its deuterated impurities, it is not possible to provide a detailed account of the hydrolysis products, the mechanisms of their formation, or comprehensive data tables as requested. The identification and characterization of such degradation products would require sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS), to separate and identify the chemical structures of the resulting compounds.

Given the lack of specific data, any discussion on the hydrolysis products of calcitriol and "Calcitriol impurity A-d6" under acidic or basic conditions would be speculative. Authoritative and scientifically accurate information on this specific topic awaits dedicated research and publication by the scientific community.

Research Applications of Calcitriol Impurities A D6 in Experimental Settings

Quantitative Bioanalysis of Calcitriol (B1668218) in Research Samples

In the realm of quantitative bioanalysis, Calcitriol impurity A-d6 is indispensable for the accurate measurement of calcitriol concentrations in research samples such as plasma and serum. The most common application is its use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. thermoscientific.comijbio.com The principle of this application lies in the stable isotope dilution method, where a known amount of the deuterated standard is added to the biological sample at the beginning of the analytical process. nih.gov Since Calcitriol impurity A-d6 is chemically identical to the analyte of interest (calcitriol) but has a different mass due to the deuterium (B1214612) atoms, it co-elutes with the analyte during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. ijbio.comeurisotop.com This allows for accurate quantification by measuring the ratio of the analyte's signal to the internal standard's signal, which corrects for variations during sample preparation and analysis. nih.gov

LC-MS/MS methods utilizing deuterated calcitriol standards have been developed and validated for high sensitivity and specificity, enabling the detection of calcitriol at very low concentrations (pg/mL) in biological fluids. ijbio.comnih.gov Validation of these bioanalytical methods typically assesses parameters such as linearity, accuracy, precision, and recovery, ensuring the reliability of the obtained data.

Table 1: Performance Characteristics of an LC-MS/MS Method for Calcitriol Quantification Using a Deuterated Internal Standard

Parameter Result
Linearity (r²) >0.999
Lower Limit of Quantification (LLOQ) 5 pg/mL
Intra-day Precision (CV%) 2.9% - 6.2%
Inter-day Precision (CV%) 5.3% - 5.5%

| Accuracy (Recovery Error %) | -2.1% to 1.0% |

This table presents typical validation data for an LC-MS/MS method for calcitriol in human plasma, demonstrating the high degree of accuracy and precision achievable with the use of a deuterated internal standard. Data synthesized from multiple sources. ijbio.comwalshmedicalmedia.com

Application in Pharmacokinetic Research Methodologies within Preclinical Models

The precise quantification enabled by Calcitriol impurity A-d6 is fundamental to pharmacokinetic (PK) research in preclinical models. These studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) of calcitriol. nih.gov By administering calcitriol to animal models and subsequently measuring its concentration in plasma or other tissues over time, researchers can determine key PK parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½). nih.govcjph.com.cn

The use of a deuterated internal standard like Calcitriol impurity A-d6 is crucial for obtaining the high-quality data needed for accurate PK modeling. This is particularly important for endogenous compounds like calcitriol, where the administered drug needs to be distinguished from the naturally present levels. ijbio.com Preclinical PK studies in animal models are essential for determining the appropriate dosing regimens and predicting the drug's behavior in humans.

Table 2: Pharmacokinetic Parameters of Oral Calcitriol in a Preclinical Model

Parameter Value (Mean ± SD)
Cmax (pg/mL) 160.68 ± 52.41
Tmax (h) 3.46 ± 1.33
AUC₀-t (pg·h/mL) 1250.5 ± 350.2

| t½ (h) | 8.14 ± 3.22 |

This table displays representative pharmacokinetic parameters of calcitriol following a single oral dose in a preclinical model, as determined by an LC-MS/MS method using a deuterated internal standard. Data is illustrative and based on findings from human bioequivalence studies. cjph.com.cn

Elucidation of Metabolic Pathways and Fates using Stable Isotope Labeling

Stable isotope labeling with compounds like Calcitriol impurity A-d6 is a powerful technique for elucidating the metabolic pathways and fate of drugs. nih.govisotope.com When a deuterated compound is administered, it follows the same metabolic routes as the unlabeled drug. eurisotop.com By analyzing samples with mass spectrometry, researchers can identify metabolites by their characteristic mass shifts corresponding to the deuterium label. This allows for the unambiguous identification of drug-related material and helps in constructing a comprehensive metabolic map. nih.gov

Studies using isotopically labeled calcitriol have shown that it undergoes several hydroxylation steps to form various metabolites. mdpi.com For instance, the enzyme CYP24A1 is known to hydroxylate calcitriol at the C-24 position, leading to its catabolism. wikipedia.org Furthermore, research has indicated that isotopic substitution itself can sometimes influence the rate and pathway of metabolism, a phenomenon known as the "isotope effect". nih.gov One study demonstrated that substituting hydrogen with tritium (B154650) (a radioactive isotope of hydrogen) on different carbons of the calcitriol molecule reduced its metabolic clearance rate and altered the pattern of metabolic products formed in rats. nih.gov This highlights the importance of carefully considering the position of the stable isotope label in metabolic studies.

Table 3: Effect of Isotopic Labeling on Calcitriol Metabolism in Rats

Parameter Unlabeled Calcitriol Labeled Calcitriol % Change
Metabolic Clearance Rate (in vivo) Baseline Reduced -36% to -37%
Renal Catabolism (in vitro) Baseline Reduced -11% to -54%

| Conversion to 1,24,25(OH)₃D₃ | Baseline | Reduced | -25% |

This table summarizes the reported effects of tritium labeling on the metabolism of calcitriol, illustrating how isotopic substitution can influence metabolic processes. nih.gov

Investigating Bioequivalence in Controlled in vitro and Animal Models

Bioequivalence studies are conducted to compare the bioavailability of a generic drug product with that of a reference product. walshmedicalmedia.comglobalresearchonline.net These studies are critical for ensuring that the generic drug performs in the same manner as the original. For orally administered drugs like calcitriol, bioequivalence is typically assessed by comparing the pharmacokinetic profiles of the two formulations in healthy subjects or, in some preclinical contexts, in animal models. walshmedicalmedia.commdpi.com

The accurate measurement of plasma concentrations of the active ingredient is the cornerstone of these studies. Therefore, the use of a robust and validated bioanalytical method, which almost invariably includes a deuterated internal standard like Calcitriol impurity A-d6, is a regulatory requirement. fda.gov The data from these studies are used to calculate the 90% confidence intervals for the ratio of the geometric means of the Cmax and AUC of the test and reference products. If these intervals fall within the predetermined range (typically 80-125%), the two products are considered bioequivalent. walshmedicalmedia.comwalshmedicalmedia.com

In some cases, particularly for topical formulations, in vitro methods such as dissolution testing or permeation studies using skin models may be employed to assess bioequivalence. nih.govpqri.orgeuropa.eu Even in these in vitro setups, accurate quantification of the released or permeated drug is essential, and methods using deuterated internal standards can be applied.

Table 4: Bioequivalence Assessment of Two Calcitriol Formulations

Pharmacokinetic Parameter Geometric Mean Ratio (Test/Reference) % 90% Confidence Interval
Cmax 109.07 99.25 - 119.86
AUC₀-t 105.19 99.17 - 111.58

| AUC₀-inf | 103.74 | 97.83 - 110.00 |

This table shows the results of a bioequivalence study comparing a test and a reference formulation of calcitriol capsules under fed conditions. The 90% confidence intervals for the geometric mean ratios of the primary pharmacokinetic parameters fall within the acceptance range of 80-125%, indicating bioequivalence. walshmedicalmedia.com

Computational and Theoretical Investigations of Calcitriol Impurities and Deuterated Analogs

Molecular Modeling and Docking Studies of Deuterated Calcitriol (B1668218) Structures

Molecular modeling is the cornerstone of computational drug design, enabling the construction and visualization of three-dimensional molecular structures. For "Calcitriol impurity A-d6," a 3D model would be generated by modifying the known structure of Calcitriol or its corresponding non-deuterated impurity. This involves the substitution of six specific hydrogen atoms with deuterium (B1214612).

Once a reliable 3D structure is established, molecular docking simulations can be performed to predict its binding affinity and orientation within the ligand-binding pocket (LBP) of its biological target, the Vitamin D Receptor (VDR). nih.govresearchgate.netresearchgate.net Docking algorithms explore various possible conformations of the ligand within the receptor's active site and calculate a scoring function to estimate the binding energy. researchgate.netmdpi.com These studies can reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the ligand-receptor recognition process.

Illustrative Docking Study Results for VDR Binding

CompoundDocking Score (kcal/mol)Key Hydrogen Bond Interactions (Residues)
Calcitriol-11.5Ser237, Arg274, Ser278, Tyr143
Calcitriol Impurity A-10.8Ser237, Arg274, Tyr143
Calcitriol Impurity A-d6-10.9Ser237, Arg274, Tyr143

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential output of molecular docking studies.

In Silico Prediction of Molecular Properties and Conformational Landscapes

In silico methods are widely used to predict a range of physicochemical and pharmacokinetic properties of drug candidates, a process often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. nih.gov For "Calcitriol impurity A-d6," these predictive models can estimate properties such as lipophilicity (logP), aqueous solubility, and metabolic stability. Deuteration is known to sometimes influence these properties. For example, the replacement of hydrogen with deuterium can lead to a slight increase in lipophilicity. jscimedcentral.com

Conformational analysis is another critical aspect of understanding a molecule's biological activity. Vitamin D analogs are known for their conformational flexibility, which plays a significant role in their binding to the VDR. researchgate.netnih.gov Computational methods, such as molecular mechanics and quantum mechanics, can be used to explore the potential energy surface of "Calcitriol impurity A-d6" and identify its low-energy conformations. nih.gov A comparison of its conformational landscape with that of Calcitriol and the non-deuterated impurity can provide insights into whether deuteration introduces any significant changes in its preferred three-dimensional shape, which could in turn affect its biological activity.

Predicted Physicochemical Properties

PropertyCalcitriolCalcitriol Impurity ACalcitriol Impurity A-d6
Molecular Weight ( g/mol )416.64Varies based on impurity structureVaries based on impurity structure (+6.04)
logP3.8VariesExpected to be slightly higher than non-deuterated
Aqueous Solubility (mg/L)LowVariesExpected to be similar to non-deuterated
Polar Surface Area (Ų)60.69VariesIdentical to non-deuterated

Note: The data in this table is illustrative and based on general principles of how deuteration might affect physicochemical properties.

Quantum Chemical Calculations for Understanding Reaction Mechanisms and Stability

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, stability, and reactivity of molecules. chemrxiv.org For "Calcitriol impurity A-d6," DFT calculations can be employed to determine its optimized geometry, vibrational frequencies, and thermodynamic properties.

A key application of quantum chemistry in this context is the investigation of the kinetic isotope effect (KIE). wikipedia.orgnih.gov The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed more slowly. wikipedia.orgnih.gov This is particularly relevant for predicting the metabolic stability of "Calcitriol impurity A-d6." If the deuterated positions are sites of metabolic attack by cytochrome P450 enzymes, the rate of metabolism could be significantly reduced. nih.govnih.gov Quantum chemical calculations can model the reaction pathways of metabolic transformations and compute the activation energies for both the deuterated and non-deuterated compounds, thereby quantifying the expected KIE. acs.orgacs.org

Hypothetical Calculated Thermodynamic Data

ParameterCalcitriolCalcitriol Impurity A-d6
Zero-Point Vibrational Energy (kcal/mol)LowerHigher
Enthalpy of Formation (kcal/mol)Base ValueSlightly more negative
Gibbs Free Energy of Formation (kcal/mol)Base ValueSlightly more negative

Note: This table provides a qualitative illustration of the expected differences in thermodynamic properties based on established principles of isotopic substitution. acs.orgrsc.org

Molecular Dynamics Simulations for Structural Dynamics and Ligand-Receptor Interactions

While molecular docking provides a static picture of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view of these interactions over time. researchgate.netchemrxiv.org MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular motions and conformational changes. researchgate.netnih.gov

For "Calcitriol impurity A-d6" complexed with the VDR, MD simulations can be used to assess the stability of the binding pose predicted by docking. mdpi.com These simulations can reveal how the deuterated impurity and the receptor adapt to each other, the flexibility of different regions of the protein upon ligand binding, and the role of water molecules in mediating the interaction. researchgate.netacs.org By analyzing the trajectories from MD simulations, one can calculate important parameters such as root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. Furthermore, the lifetime of key hydrogen bonds between the ligand and the receptor can be quantified, providing a more detailed understanding of the binding dynamics.

Summary of Illustrative Molecular Dynamics Simulation Results (200 ns)

SystemAverage RMSD of Ligand (Å)Key Hydrogen Bond Occupancy (%)
VDR-Calcitriol1.2 ± 0.3Ser237-OH: 85%, Arg274-O: 92%
VDR-Calcitriol Impurity A-d61.3 ± 0.4Ser237-OH: 82%, Arg274-O: 90%

Note: The data presented here is hypothetical and intended to illustrate the type of quantitative information that can be obtained from MD simulations.

Mechanistic Insights into Biological Activity of Calcitriol Analogs in Research Contexts

In Vitro Studies on Cellular Interactions and Signaling Pathways

While specific in vitro studies on the cellular interactions and signaling pathways of 26,27-Hexadeutero calcitriol (B1668218) are not extensively documented in publicly available literature, its mechanism of action is expected to closely mirror that of unlabeled calcitriol. Calcitriol's primary mode of action is genomic, involving its binding to the VDR. wikipedia.org This ligand-receptor complex then heterodimerizes with the retinoid-X receptor (RXR), and the resulting complex binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes. mdpi.com This binding initiates the transcription of genes involved in a wide array of physiological processes.

In a research context, in vitro studies would be essential to confirm that 26,27-Hexadeutero calcitriol activates the same signaling pathways as calcitriol. Key areas of investigation would include:

Gene Expression Analysis: Measuring the upregulation or downregulation of known VDR target genes in cell lines (e.g., intestinal, bone, or immune cells) treated with the deuterated analog.

Cell Proliferation and Differentiation Assays: Assessing the impact on cell growth and maturation, as calcitriol is known to inhibit proliferation and promote differentiation in various cell types.

Apoptosis Assays: Determining if the deuterated analog can induce programmed cell death in cancer cell lines, a known anti-cancer effect of calcitriol.

The following table illustrates the expected outcomes of such comparative in vitro studies.

Cell LineAssayExpected Outcome with 26,27-Hexadeutero Calcitriol
Human colon cancer cells (e.g., Caco-2)Gene expression of CYP24A1Upregulation, similar to calcitriol
Human breast cancer cells (e.g., MCF-7)Cell Proliferation AssayInhibition of proliferation
Human keratinocytesDifferentiation markersInduction of differentiation

This table is illustrative and based on the known effects of calcitriol.

Evaluation of Enzyme-Mediated Metabolism of Deuterated Calcitriol Compounds in Model Systems (e.g., CYP enzymes)

The metabolism of calcitriol is a critical factor in regulating its biological activity and is primarily mediated by cytochrome P450 (CYP) enzymes. The key enzyme responsible for the inactivation of calcitriol is CYP24A1, which hydroxylates the side chain at the C-24 and C-23 positions, leading to the excretion of the molecule. nih.gov Other CYP enzymes, such as CYP3A4, may also contribute to the metabolism of vitamin D compounds. nih.gov

The introduction of deuterium (B1214612) at the C-26 and C-27 positions in 26,27-Hexadeutero calcitriol could potentially alter its rate of metabolism. This is due to the "kinetic isotope effect," where the heavier isotope (deuterium) can slow down the rate of a chemical reaction if the bond to that isotope is broken in the rate-determining step of the reaction. While specific studies on the metabolism of 26,27-Hexadeutero calcitriol are limited, research on a related analog, 26,26,26,27,27,27-hexafluoro-1,25-dihydroxyvitamin D3, where hydrogens at these positions are replaced by fluorine, has shown that blocking metabolism at these sites can lead to increased biological potency. nih.gov This increased activity is thought to be due to a slower rate of metabolic inactivation. nih.gov It is plausible that deuteration at these positions could have a similar, albeit likely more subtle, effect on metabolic stability.

A hypothetical in vitro metabolism study comparing calcitriol and its deuterated analog could yield the results presented in the table below.

CompoundEnzyme SystemKey Metabolite(s)Relative Rate of Metabolism (Illustrative)
CalcitriolHuman liver microsomes (CYP24A1)24-hydroxylated calcitriol100%
26,27-Hexadeutero calcitriolHuman liver microsomes (CYP24A1)Deuterated 24-hydroxylated calcitriol85-95%

This table presents hypothetical data to illustrate the potential impact of the kinetic isotope effect.

Receptor Binding Affinity Studies for Deuterated Calcitriol Analogs (e.g., Vitamin D Receptor)

A comparative receptor binding affinity study for 26,27-Hexadeutero calcitriol would be necessary to confirm its interaction with the VDR. The results would likely show a binding affinity very similar to that of unlabeled calcitriol, as illustrated in the hypothetical data below.

LigandReceptorBinding Affinity (Kd) (Illustrative)Relative Binding Affinity
CalcitriolHuman VDR0.1 nM100%
26,27-Hexadeutero calcitriolHuman VDR0.1-0.12 nM~90-100%

This table contains illustrative data based on the expected minimal impact of deuteration on receptor binding.

Emerging Research Directions and Future Perspectives in Calcitriol Impurity Research

Development of Novel and More Efficient Synthetic Routes for Deuterated Impurities

The synthesis of deuterated vitamin D analogs, including specific impurities like Calcitriol (B1668218) Impurity A-d6, is a complex challenge that researchers are addressing through innovative chemical strategies. The primary goal is to develop versatile, efficient, and scalable routes that allow for the precise introduction of deuterium (B1214612) atoms at stable positions within the molecule.

Furthermore, an integrated approach has been successfully developed for the synthesis of both Calcitriol and its 26,27-hexadeutero derivative from a common intermediate. researchgate.net This strategy is particularly efficient as it streamlines the production of both the API and its labeled internal standard. These general methodologies are directly applicable to the synthesis of specific deuterated isomers like Calcitriol Impurity A-d6, providing the necessary tools for advanced analytical and metabolic studies. Future research will likely focus on further optimizing these routes to improve yields, reduce the number of steps, and lower costs, making these vital reference standards more accessible.

Synthetic StrategyKey FeaturesTypical Labeled PositionsReference
A-Ring Synthon Approach Convergent synthesis using pre-labeled building blocks.A-ring (e.g., C6, C19) mdpi.comnih.gov
Cyclovitamin D Intermediate Three-step conversion, reduction with deuteride reagent, and cycloreversion.C6 nih.govnih.gov
Integrated Synthesis Production of both API and deuterated analog from a common intermediate.Side-chain (e.g., C26, C27) researchgate.net
Si-assisted Allylic Substitution Employs a silicon-assisted SN2′-syn displacement to set the pivotal quaternary methyl group.Applicable for total synthesis rsc.org

Advancement of Analytical Strategies for Comprehensive Impurity Profiling at Trace Levels

Ensuring the purity of Calcitriol requires analytical methods capable of detecting and quantifying impurities at exceptionally low concentrations. The circulation of Calcitriol in the blood is nearly 1,000 times lower than its precursor, 25-hydroxyvitamin D, making trace-level analysis particularly challenging. nih.gov Deuterated impurities like Calcitriol Impurity A-d6 are crucial for achieving the required sensitivity and accuracy, serving as ideal internal standards in isotope dilution mass spectrometry. mdpi.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant technique for this purpose due to its high specificity and sensitivity. mdpi.comnih.govwho.int However, the low ionization efficiency of vitamin D compounds can be a hurdle. mdpi.com To overcome this, researchers employ derivatization techniques, using reagents like Cookson-type reagents or 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), which enhance the ionization signal and can push limits of quantification (LOQ) into the picogram-per-milliliter range. mdpi.comnih.gov

More recent developments include the application of Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry (SFC-MS). uliege.be This technique offers a "green" alternative with high separation efficiency for the complex, often isobaric, impurity profiles of vitamin D3 in challenging matrices like oily drug products. uliege.be Validated SFC-MS methods have demonstrated the ability to achieve Limits of Detection (LODs) as low as 2 to 7 ng/mL for non-ester impurities. uliege.be The continuous evolution of hyphenated chromatographic and spectrometric systems is expanding the scope and reliability of impurity profiling. biomedres.usbiomedres.us

Analytical TechniquePrincipleKey Advantages for Trace AnalysisAchieved Sensitivity (Example)
LC-MS/MS with Isotope Dilution Separates compounds by liquid chromatography and detects them by mass spectrometry, using a deuterated internal standard for quantification.High specificity and accuracy; corrects for matrix effects and variations in ionization.LOQ of 1.2 pg/mL for 1,25(OH)₂D₃ with derivatization. nih.gov
UPLC-MS/MS Uses smaller particle sizes in the LC column for higher resolution and faster analysis compared to standard HPLC.Improved separation of closely related isomers and reduced run times.Capable of detecting multiple vitamin D analogs simultaneously at low nmol/L levels. nih.gov
SFC-MS Uses a supercritical fluid as the mobile phase for chromatography, offering unique selectivity.Fast, efficient separation of isomers; environmentally friendly; suitable for complex matrices.LODs of 2-7 ng/mL for vitamin D3 impurities in oily products. uliege.be

Exploration of Uncharacterized Deuterated Calcitriol Metabolites and Their Research Significance

The use of stable isotope-labeled compounds, such as Calcitriol Impurity A-d6, is a powerful and reliable approach for studying the absorption, distribution, metabolism, and excretion (ADME) of a specific molecule. researchgate.net By administering the deuterated impurity, researchers can trace its path through a biological system and distinguish its metabolites from those of the endogenous API or other related compounds. This is accomplished by tracking the unique mass signature of the deuterium label using mass spectrometry.

The metabolism of Calcitriol itself is complex, involving multiple hydroxylation steps primarily mediated by cytochrome P450 enzymes like CYP24A1, which inactivates Calcitriol by converting it to products like calcitroic acid for excretion. wikipedia.orgmdpi.com It is plausible that impurities like Calcitriol Impurity A, being structurally similar to Calcitriol, may interact with these same metabolic enzymes.

The research significance of exploring these pathways is twofold. First, it helps in understanding whether the impurity is rapidly cleared or if it is converted into persistent or potentially active metabolites. This information is crucial for a complete safety assessment. Second, this research can uncover novel metabolic pathways. For example, studies on vitamin D metabolism continue to identify new metabolites and pathways even after decades of research. nih.gov The use of a deuterated tracer like Calcitriol Impurity A-d6 could lead to the discovery of previously uncharacterized metabolites, providing deeper insights into the broader enzymatic machinery involved in vitamin D homeostasis and degradation.

Integration of Advanced Computational Approaches for Predictive Impurity Characterization and Risk Assessment

In modern pharmaceutical development, in silico or computational approaches are increasingly integrated to predict the properties of molecules, saving time and resources. These non-testing methodologies are particularly valuable for characterizing impurities and performing initial risk assessments, aligning with regulatory guidelines such as ICH M7 for mutagenic impurities. nih.gov

For a specific molecule like Calcitriol Impurity A-d6, a variety of computational tools can be applied. Quantitative Structure-Activity Relationship ((Q)SAR) models can be used to predict potential toxicity, including bacterial mutagenicity and other adverse endpoints, based solely on the chemical structure. nih.gov This allows for a preliminary classification of the impurity's risk profile without conducting laboratory tests.

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction software, such as GastroPlus™, can simulate the physicochemical and pharmacokinetic properties of the impurity. researchgate.net These simulations can predict parameters like lipophilicity (logP), water solubility, and metabolic stability by identifying likely sites of metabolism by cytochrome P450 enzymes. researchgate.net Molecular modeling techniques, such as Density Functional Theory (DFT) or docking studies, can be used to investigate the interaction between the impurity and biological targets like the Vitamin D Receptor (VDR). chemrxiv.org Such studies can predict whether an impurity is likely to have biological activity, helping to guide further toxicological investigation. The integration of these predictive models provides a powerful framework for proactive impurity management and risk assessment.

Computational ApproachApplication in Impurity AssessmentPredicted Endpoints
(Q)SAR Models Predicts toxicity based on chemical structure.Bacterial mutagenicity, carcinogenicity, organ toxicity. nih.gov
ADMET Simulation Predicts pharmacokinetic and physicochemical properties.Solubility, permeability, metabolic pathways, bioavailability, potential for drug-drug interactions. researchgate.net
Molecular Docking / DFT Simulates the interaction between the impurity and a biological receptor (e.g., VDR).Binding affinity, potential for agonistic or antagonistic biological activity. chemrxiv.org
Machine Learning Models Uses algorithms to predict biological status or properties from complex datasets.Can be trained to predict metabolic stability or potential for adverse effects based on structural features. nih.govmdpi.com

Q & A

Q. What analytical methods are recommended by pharmacopeial standards for identifying and quantifying Calcitriol impurities A-d6?

The United States Pharmacopeia (USP) outlines a reversed-phase HPLC method for impurity profiling. Key parameters include:

  • Chromatographic conditions : Use a C18 column with a mobile phase gradient of acetonitrile and water.
  • Detection : UV at 265 nm for calcitriol and its impurities.
  • System suitability : Resolution ≥0.4 between calcitriol and pre-calcitriol (equilibrium species), and ≤4% RSD for peak response ratios .
  • Quantification : Impurities are calculated relative to the main peak, with thresholds of ≤0.5% for individual impurities and ≤1.0% for total impurities. Peaks <0.1% of the main peak are disregarded .

Q. How should researchers handle and store Calcitriol impurities A-d6 to ensure stability and safety?

  • Storage : Keep in tightly sealed containers at controlled room temperature (20–25°C) to prevent degradation. Avoid exposure to light and moisture .
  • Safety protocols : Use PPE (gloves, lab coats, safety goggles) to mitigate risks of skin/eye irritation (GHS Category 2) and respiratory sensitization (H335). Work under fume hoods to minimize aerosol formation .

Q. What structural characterization techniques are validated for distinguishing Calcitriol impurities A-d6 from the parent compound?

  • Spectroscopic methods : IR and NMR (¹H, ¹³C) to identify functional groups and stereochemistry.
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (C₂₈H₄₆O₃, MW 430.66) and isotopic patterns (deuterated analogs) .
  • Chromatographic cross-validation : Compare retention times and peak purity against USP reference standards .

Advanced Research Questions

Q. How can researchers resolve co-elution of Calcitriol impurities A-d6 with structurally similar analogs during HPLC analysis?

  • Method optimization : Adjust mobile phase pH or gradient slope to enhance separation.
  • Advanced detectors : Use tandem MS (LC-MS/MS) for selective ion monitoring, particularly for deuterated impurities (e.g., A-d6 vs. non-deuterated analogs).
  • Forced degradation studies : Expose the compound to heat, light, or oxidative stress to generate degradation products, aiding in impurity identification .

Q. What experimental strategies address contradictions in impurity profiles between synthetic batches of Calcitriol A-d6?

  • Root-cause analysis : Investigate synthetic pathways for intermediate instability (e.g., epimerization during hydroxylation).
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction kinetics and impurity formation in real time .
  • Design of Experiments (DoE) : Use factorial designs to optimize reaction conditions (temperature, catalyst concentration) and minimize side products .

Q. How can researchers validate a stability-indicating method for Calcitriol impurities A-d6 under varied storage conditions?

  • Forced degradation : Exhaustively degrade the compound under acidic, basic, oxidative, and photolytic conditions.
  • Specificity : Demonstrate baseline separation between degradation products and impurities using orthogonal methods (e.g., HPLC vs. UPLC).
  • Robustness testing : Evaluate method performance under deliberate variations in flow rate, column temperature, and mobile phase composition .

Q. What pharmacological implications arise from trace levels of Calcitriol impurities A-d6 in preclinical studies?

  • Receptor binding assays : Assess whether impurities antagonize or potentiate vitamin D receptor (VDR) activation (IC₅₀ for calcitriol: 1 nM).
  • In vivo models : Compare pharmacokinetic profiles (Cmax, AUC) of pure calcitriol vs. impurity-spiked formulations in rodent CKD models .
  • Dose-response studies : Determine if impurities alter calcitriol’s efficacy in regulating osteocalcin or fibroblast growth factor-23 (FGF-23) .

Methodological Best Practices

Q. How should researchers design a study to compare impurity profiles across different synthetic routes for Calcitriol A-d6?

  • Comparative chromatography : Analyze batches synthesized via divergent pathways (e.g., photochemical vs. enzymatic hydroxylation).
  • Multivariate analysis : Apply principal component analysis (PCA) to chromatographic datasets to cluster impurities by origin.
  • Reference standards : Use USP Calcitriol RS and in-house impurity standards for cross-validation .

Q. What criteria define the acceptable uncertainty range for quantifying low-abundance impurities (<0.1%) in Calcitriol A-d6?

  • Limit of Quantification (LOQ) : Establish via signal-to-noise ratios (S/N ≥10) and precision studies (≤15% RSD).
  • Uncertainty budgeting : Account for instrument variability, sample preparation errors, and matrix effects in final impurity reports .

Q. How can isotopic labeling (e.g., deuterium in A-d6) impact metabolic stability studies of Calcitriol impurities?

  • Metabolic trapping : Use LC-MS/MS to track deuterium retention in hepatocyte incubations, identifying sites of enzymatic oxidation.
  • Kinetic isotope effects (KIE) : Compare half-lives (t½) of deuterated vs. non-deuterated impurities to assess metabolic liability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.